3-Methyloxirane-2-carboxylic acid
Description
Significance of the Oxirane Moiety in Stereoselective Synthesis
The oxirane, or epoxide, ring is a cornerstone of stereoselective synthesis. Its inherent ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. When the epoxide is part of a chiral molecule, these reactions can proceed with a high degree of stereocontrol, allowing for the predictable formation of specific stereoisomers. The substitution pattern on the oxirane ring dictates the regioselectivity of the ring-opening, often following principles such as the SN2 mechanism, where the nucleophile attacks the less substituted carbon. In the case of 3-methyloxirane-2-carboxylic acid, the presence of a methyl group at the C3 position introduces a specific steric and electronic environment that influences the outcome of these transformations.
The stereochemistry of the epoxide itself is crucial. The cis and trans isomers of this compound will lead to different diastereomeric products upon reaction with a chiral nucleophile. This stereospecificity is a key advantage in synthetic strategies aiming to construct molecules with multiple stereocenters.
Role of the Carboxylic Acid Functional Group in Directing Chemical Transformations
The carboxylic acid group (-COOH) is one of the most versatile functional groups in organic chemistry. rsc.orgrsc.orgmdpi.com It can act as a directing group, influencing the reactivity of other parts of the molecule. For instance, the acidity of the carboxylic proton allows for its conversion into a carboxylate anion, which can then act as a nucleophile. Furthermore, the carboxylic acid can be readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols. nih.gov This derivatization is often a key step in multi-step syntheses, allowing for the modulation of reactivity and the introduction of new molecular fragments. In the context of this compound, the carboxylic acid group provides a handle for further chemical manipulation, either before or after the strategic opening of the epoxide ring.
Overview of this compound as a Versatile Synthetic Intermediate
This compound stands out as a valuable chiral building block due to the interplay of its two functional groups. irb.hr The defined stereochemistry of the oxirane ring, coupled with the reactivity of the carboxylic acid, allows for its use in the synthesis of a variety of more complex molecules, such as β-hydroxy acids, amino alcohols, and other heterocycles. The specific stereoisomers of this compound, such as (2S,3R)-3-methyloxirane-2-carboxylic acid, are sought-after starting materials in asymmetric synthesis.
The utility of this compound is underscored by its application in the synthesis of biologically active molecules. For example, the ring-opening of the corresponding ester with an amine can lead to the formation of β-amino alcohols, which are key structural motifs in many pharmaceutical agents. The ability to control both the regioselectivity and stereoselectivity of these reactions makes this compound a powerful tool for the construction of enantiomerically pure compounds.
Below are some key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C4H6O3 |
| Molecular Weight | 102.09 g/mol |
| CAS Number | 2443-40-5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyloxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDGGCMDYFKAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337355 | |
| Record name | 3-Methyloxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-40-5 | |
| Record name | 3-Methyloxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Isomerism of 3 Methyloxirane 2 Carboxylic Acid
Chiral Centers and Stereogenicity within the Oxirane Ring System
The structure of 3-methyloxirane-2-carboxylic acid, a molecule containing a three-membered epoxide ring with a methyl and a carboxylic acid substituent, possesses two stereogenic centers. nih.govmsu.edu A stereogenic center, or chiral center, is a carbon atom bonded to four different groups, a condition that gives rise to non-superimposable mirror images. libretexts.org
In the case of this compound, the two carbon atoms of the oxirane ring, C2 and C3, are both chiral centers.
C2 is bonded to a hydrogen atom, a carboxylic acid group (-COOH), the oxygen atom of the epoxide ring, and the C3 carbon.
C3 is bonded to a hydrogen atom, a methyl group (-CH3), the oxygen atom of the epoxide ring, and the C2 carbon.
The carbon atom of the carboxylic acid group is not a chiral center because it is double-bonded to one oxygen and single-bonded to another, meaning it is only attached to three groups, not four. reddit.com The presence of these two distinct chiral centers is the foundation for the various stereoisomeric forms of this compound.
Enantiomeric and Diastereomeric Forms of this compound
With two chiral centers, a maximum of 2n (where n is the number of chiral centers) stereoisomers can exist. For this compound, this means there are up to four possible stereoisomers. These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). msu.edu
Cis and Trans Isomers and Their Chiral Properties
The relative orientation of the methyl and carboxylic acid groups on the oxirane ring gives rise to cis and trans diastereomers.
In the cis isomer , the methyl and carboxylic acid groups are on the same side of the oxirane ring.
In the trans isomer , these groups are on opposite sides of the ring. One of the synonyms for this compound is trans-2,3-Epoxy-buttersaure, indicating the existence and relevance of this isomeric form. nih.gov
Both the cis and trans isomers are chiral and exist as a pair of enantiomers. For instance, the cis isomer has a non-superimposable mirror image, and the same is true for the trans isomer. This results in a total of four stereoisomers: a pair of enantiomers for the cis configuration and a pair of enantiomers for the trans configuration.
Absolute Configuration and Enantiomeric Purity
The absolute configuration of each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. This system provides an unambiguous description of the three-dimensional arrangement of the atoms. For example, a specific stereoisomer of this compound has the designation (2S,3R)-3-Methyloxirane-2-carboxylic acid, with a corresponding CAS number of 13737-03-6. bldpharm.com Another known stereoisomer is (2R,3R)-3-methyloxirane-2-carboxylic acid, with CAS number 96096-73-0. sigmaaldrich.com
The determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemistry and can be achieved through various analytical techniques. X-ray crystallography of a single crystal of a pure enantiomer is a definitive method. molbase.com Other spectroscopic techniques, such as circular dichroism, can also be employed. researchgate.net
Enantiomeric purity, or enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. It is a crucial parameter in the synthesis of chiral compounds, as the biological activity and chemical reactivity of enantiomers can differ significantly. Chiral chromatography, particularly gas chromatography or high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a common and effective method for determining the enantiomeric purity of a sample. researchgate.net
Influence of Stereochemistry on Chemical Reactivity and Synthetic Utility
The specific three-dimensional arrangement of atoms in the different stereoisomers of this compound has a significant influence on their chemical reactivity and their utility as building blocks in organic synthesis. The spatial orientation of the reactive functional groups (the epoxide and the carboxylic acid) and the methyl group can affect the approach of reagents and the stability of transition states in chemical reactions.
While specific research detailing the reactivity of each stereoisomer of this compound is not extensively documented in publicly available literature, the principles of stereoselectivity in epoxide ring-opening reactions are well-established. The outcome of these reactions is often highly dependent on the stereochemistry of the starting epoxide. For instance, nucleophilic attack on the epoxide ring can proceed via different mechanisms (SN2-like) depending on the reaction conditions and the structure of the epoxide, leading to products with specific stereochemistry.
The synthetic utility of chiral epoxides is vast. They are valuable intermediates in the stereoselective synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. scispace.com The ability to introduce specific stereocenters with high fidelity is a cornerstone of modern organic synthesis. Chiral, non-racemic this compound, with its defined stereochemistry, can serve as a versatile starting material for the synthesis of other chiral molecules. For example, the epoxidation of unsaturated acids can be effected by certain microorganisms to produce chiral epoxides. molbase.com The choice of a specific stereoisomer of this compound allows for the controlled construction of target molecules with the desired three-dimensional structure, which is often critical for their biological activity.
Synthetic Methodologies for 3 Methyloxirane 2 Carboxylic Acid and Its Derivatives
Chemical Synthesis Routes
The formation of the oxirane ring in 3-methyloxirane-2-carboxylic acid is achieved through several reliable synthetic pathways. These can be broadly categorized into those that build the epoxide ring onto an existing carbon skeleton and those that modify a precursor already containing key functional groups to induce ring closure.
Epoxidation of Olefinic Precursors
A primary method for synthesizing epoxides is the direct oxidation of a carbon-carbon double bond. For this compound, the logical olefinic precursor is crotonic acid or its esters. This transformation is commonly achieved using peracids or through catalysis by transition metals.
The reaction of an alkene with a peroxycarboxylic acid (peracid) is a classic and widely used method for epoxidation, often referred to as the Prilezhaev reaction. chem-station.com Among various peracids, meta-chloroperbenzoic acid (m-CPBA) is frequently employed due to its commercial availability and relative stability. chem-station.comresearchgate.net
The epoxidation mechanism is a concerted process where the peracid delivers an oxygen atom to the double bond in a single step. orientjchem.orgnih.gov This occurs through a "butterfly" transition state, resulting in a syn-addition of the oxygen atom to the alkene face. orientjchem.org The stereochemistry of the starting alkene is thus retained in the epoxide product. orientjchem.org When crotonic acid is treated with m-CPBA, the pi bond of the alkene attacks the electrophilic oxygen of the peracid, leading to the formation of this compound and the byproduct, m-chlorobenzoic acid. orientjchem.org Other peracids, such as peracetic acid and peroxybenzoic acid, can also be used for this transformation. orientjchem.org
Table 1: Comparison of Common Peroxyacids for Epoxidation
| Peroxyacid | Abbreviation | Formula | Key Characteristics |
| meta-Chloroperoxybenzoic acid | m-CPBA | C₇H₅ClO₃ | White solid, relatively stable, easy to handle, widely used in lab-scale synthesis. chem-station.comresearchgate.net |
| Peroxyacetic acid | PAA | C₂H₄O₃ | Often used in industrial processes; can be generated in situ. |
| Peroxybenzoic acid | PBA | C₇H₆O₃ | Another effective epoxidizing agent. |
| Trifluoroperacetic acid | TFPAA | C₂HF₃O₃ | A highly reactive and powerful oxidizing agent. orientjchem.org |
Transition metal complexes can catalyze the epoxidation of alkenes, often utilizing hydrogen peroxide (H₂O₂) as an environmentally benign terminal oxidant. chem-station.comnih.gov Tungsten-based catalysts, in particular, have been shown to be effective for the epoxidation of α,β-unsaturated carboxylic acids like crotonic acid. niscpr.res.in
Kinetic studies on the epoxidation of crotonic acid using hydrogen peroxide catalyzed by sodium tungstate (B81510) (which forms pertungstic acid in situ) reveal specific reaction dynamics. niscpr.res.in The reaction demonstrates first-order dependence on the concentrations of both the substrate (crotonic acid) and the tungsten catalyst, while being zero-order with respect to hydrogen peroxide. niscpr.res.in This indicates that the formation of the active catalytic species is the rate-limiting step, which then rapidly reacts with the alkene. The presence of an electron-donating methyl group on the double bond in crotonic acid enhances the reaction rate, supporting an electrophilic addition mechanism. niscpr.res.in The catalyst system operates efficiently under mild conditions, providing a valuable alternative to peracid methods. nih.govniscpr.res.in
Table 2: Kinetic Findings for Tungstate-Catalyzed Epoxidation of Crotonic Acid
| Parameter | Order of Reaction | Observation | Source |
| Substrate (Crotonic Acid) | First | The reaction rate is directly proportional to the substrate concentration. | niscpr.res.in |
| Catalyst (Sodium Tungstate) | First | The reaction rate is directly proportional to the catalyst concentration. | niscpr.res.in |
| Oxidant (Hydrogen Peroxide) | Zero | The reaction rate is independent of the hydrogen peroxide concentration. | niscpr.res.in |
| pH | Complex Dependence | The rate decreases as pH decreases from a neutral range. | niscpr.res.in |
Transformation from Halogenated Precursors
An alternative to direct epoxidation involves the intramolecular cyclization of precursors containing a halogen and a hydroxyl group on adjacent carbons (halohydrins). This approach leverages functional group transformations to prepare the molecule for the final ring-closing step.
Epoxides can be synthesized from alkenes via a two-step process involving the formation of a halohydrin intermediate. nih.gov For the synthesis of this compound, crotonic acid is first treated with a halogen (e.g., bromine, Br₂) in the presence of water. This reaction forms a bromohydrin derivative of crotonic acid.
The subsequent step is an intramolecular SN2 reaction. Treatment of the halohydrin with a base (e.g., sodium hydroxide) deprotonates the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the halogen, displacing the halide ion and closing the three-membered epoxide ring. This intramolecular cyclization is an efficient method for forming the oxirane structure. nih.gov
Optically active oxiranes can be synthesized from readily available chiral precursors like amino acids. niscpr.res.in A well-documented route transforms (S)-alanine into (R)-methyloxirane, a derivative closely related to the target molecule. This pathway involves the conversion of the amino acid into a 2-chloroalkanoic acid. niscpr.res.in
The synthesis proceeds in three main steps:
Diazotization: The amino acid, such as (S)-alanine, is converted into the corresponding (S)-2-chloropropanoic acid. This step proceeds with retention of configuration at the stereocenter. niscpr.res.in
Reduction: The carboxylic acid group of (S)-2-chloropropanoic acid is reduced to a primary alcohol, yielding (S)-2-chloropropan-1-ol. niscpr.res.in
Cyclization: The resulting chlorohydrin is treated with a strong base (e.g., potassium hydroxide). The base deprotonates the alcohol, and the subsequent intramolecular nucleophilic attack displaces the chloride ion, forming the epoxide ring with an inversion of configuration at the stereocenter. This yields (R)-methyloxirane. niscpr.res.in
This pathway provides excellent stereochemical control and is a valuable method for producing enantiomerically pure epoxides. niscpr.res.in
Conversion from Specific Unsaturated Carboxylic Acids (e.g., crotonic acid)
The synthesis of this compound can be achieved through the epoxidation of α,β-unsaturated carboxylic acids like crotonic acid. One studied method involves the use of hydrogen peroxide (H₂O₂) as the oxidant, catalyzed by a transition metal compound.
Detailed Research Findings
Research into the kinetics of the epoxidation of crotonic acid with aqueous hydrogen peroxide, catalyzed by sodium orthovanadate, has provided insight into the reaction mechanism. A study conducted at 40°C determined that the reaction rate is first-order concerning the concentrations of both the substrate (crotonic acid) and the catalyst (sodium orthovanadate), but zero-order with respect to the hydrogen peroxide concentration. This suggests that the formation of a complex between the catalyst and the substrate is the rate-determining step, which then rapidly reacts with hydrogen peroxide.
The reaction rate is also influenced by pH. The rate of epoxidation has been observed to decrease as the pH increases from 3.26 to 5.50, after which it begins to slowly increase again. The effect of the ionic strength of the medium on the reaction rate was found to be insignificant. Based on these kinetic observations and experimental results, a suitable mechanism has been proposed where the vanadate (B1173111) catalyst forms a peroxo-complex that acts as the epoxidizing agent.
Below is a table summarizing the kinetic data from a study on the epoxidation of crotonic acid.
| Parameter | Condition | Result |
| Reaction Order | [Crotonic Acid] | First Order |
| [Sodium Orthovanadate] | First Order | |
| [Hydrogen Peroxide] | Zero Order | |
| Temperature | 313 K - 328 K | Reaction follows Arrhenius behavior |
| pH Effect | pH 3.26 to 5.50 | Rate decreases, then slowly increases |
Biocatalytic and Asymmetric Synthesis Approaches
Biocatalytic and asymmetric synthesis methods offer highly selective routes to chiral epoxides, providing access to specific enantiomers of this compound and its derivatives. These methods are prized for their efficiency and operation under mild, environmentally friendly conditions.
Enzymatic Epoxidation Utilizing Specific Monooxygenases
Enzymatic epoxidation represents a green alternative to traditional chemical methods. researchgate.netpurdue.edu Specific enzymes, particularly monooxygenases, can catalyze the stereoselective epoxidation of double bonds. For instance, the epoxidation of unsaturated acids and their esters, such as methyl crotonate, can be carried out by whole-cell catalysts containing monooxygenases. molbase.com Organisms like Methylomonas methanica, Methylosinus trichosporium, Methylocystis parvus, and Methylococcus capsulatus have been shown to effect such transformations. molbase.com These biocatalysts can provide high selectivity, avoiding the formation of by-products that can occur in non-selective chemical epoxidation processes. purdue.edu
Fungal unspecific peroxygenases (UPOs) have also emerged as powerful biocatalysts for epoxidation. nih.gov These enzymes can epoxidize a wide range of alkenes, including long-chain terminal alkenes, with hydrogen peroxide as the oxidant. nih.gov Studies on various UPOs have shown differences in selectivity; for example, MroUPO from Marasmius rotula is highly selective for epoxidation, whereas other UPOs may also produce hydroxylated by-products. nih.gov The reaction conditions, such as pH and the presence of a cosolvent like acetone, can significantly impact the conversion and selectivity of these enzymatic reactions. nih.gov
Lipases are another class of enzymes capable of catalyzing chemo-enzymatic epoxidation. researchgate.netnih.gov The mechanism often involves the lipase (B570770) facilitating the in-situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent. researchgate.net This method has proven highly selective for the epoxidation of plant oils, achieving conversions and selectivities well above 90%. researchgate.net
Chiral Pool Synthesis for Accessing Enantiopure Oxiranes
Chiral pool synthesis is a highly effective strategy for preparing optically active compounds by using readily available, enantiopure natural products as starting materials. researchgate.netuh.edu Common chiral pool sources include amino acids, carbohydrates, and hydroxy acids. researchgate.netuh.edu Proteinogenic α-amino acids such as L-alanine and L-phenylalanine are particularly valuable due to their enantiomeric purity and the presence of multiple functional groups that can be selectively modified. researchgate.netresearchgate.net
In this approach, the inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final target molecule. For example, L-alanine could theoretically serve as a precursor for a specific enantiomer of this compound. The synthesis would leverage the defined stereocenter of the amino acid to construct the chiral epoxide ring. This strategy avoids the need for chiral separation or an asymmetric catalyst in the key stereochemistry-defining step, as the chirality is already present in the starting material. nii.ac.jp
Diastereoselective Synthesis for High Enantiomeric Excess
Diastereoselective synthesis is a powerful method for creating specific stereoisomers. In the context of this compound, this would involve the epoxidation of a chiral, non-racemic derivative of crotonic acid. The pre-existing chiral center in the molecule directs the epoxidation agent to one of the two faces of the double bond, resulting in the preferential formation of one of the two possible diastereomers.
High levels of diastereoselectivity in epoxidation reactions have been achieved in various systems. For example, vanadium-catalyzed epoxidation of alkenyl cyclopropyl (B3062369) carbinol derivatives has been shown to produce cyclopropyl oxiranes as a single diastereomer. nih.gov This high selectivity is attributed to the metal catalyst coordinating to the hydroxyl group of the substrate, which then directs the delivery of the oxidant to the proximate face of the alkene. A similar directed epoxidation using m-CPBA without the metal catalyst resulted in poor diastereoselectivity, highlighting the importance of the directing group and catalyst. nih.gov In other systems, remote stereocenters, such as those in carbohydrate-fused macro-dilactones, have been shown to effectively control the facial selectivity of epoxidation. nih.gov These principles can be applied to achieve high enantiomeric excess in the synthesis of derivatives of this compound.
Applications of Asymmetric Catalysis in Chiral Intermediate Production
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral or racemic substrate. This is a highly efficient method for producing chiral intermediates.
One key application is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst than the other, allowing for the separation of the unreacted, enantiopure starting material and the enantiopure product. nii.ac.jp For example, the kinetic resolution of racemic α-quaternary carboxylic acids has been achieved through bromolactonization catalyzed by a chiral bifunctional sulfide. nii.ac.jp The resulting bromolactone products can be further transformed into other functionalized molecules, including epoxy-esters bearing bis-quaternary stereocenters, which are structurally related to derivatives of this compound. nii.ac.jp
Chiral phase-transfer catalysts have also been employed in the asymmetric synthesis of complex chiral molecules. nih.gov These catalysts, often chiral ammonium (B1175870) salts, can create a chiral environment that directs the stereochemical outcome of a reaction, such as an intramolecular cyclization, leading to products with moderate to high enantioselectivity. nih.gov Similarly, chiral N-heterocyclic carbenes have been developed as catalysts for the enantioselective acylation of racemic secondary alcohols, demonstrating another avenue for kinetic resolution to access valuable chiral building blocks. researchgate.net These asymmetric catalytic strategies are instrumental in the production of enantiopure intermediates required for the synthesis of complex target molecules.
Chemical Reactivity and Transformation Mechanisms of 3 Methyloxirane 2 Carboxylic Acid
Reactivity of the Strained Epoxide Ring
The inherent ring strain of the epoxide in 3-methyloxirane-2-carboxylic acid makes it susceptible to attack by nucleophiles, leading to ring-opening reactions. This reactivity is a cornerstone of its chemical profile, enabling the synthesis of a diverse array of functionalized molecules.
Nucleophilic attack on the epoxide ring is a fundamental process in the chemistry of this compound. This reaction can be initiated by a wide range of nucleophiles and can proceed under both acidic and basic conditions.
The regioselectivity of the ring-opening reaction is a critical aspect, determining which of the two carbon atoms of the epoxide ring is attacked by the incoming nucleophile. In the case of this compound, the presence of a methyl group at the C-3 position and a carboxylic acid group at the C-2 position introduces significant steric and electronic biases.
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate with significant carbocationic character. In this case, the nucleophile will attack the carbon atom that can better stabilize a positive charge. For this compound, the C-3 carbon, being a secondary carbon, can stabilize a partial positive charge more effectively than the C-2 carbon. This can lead to a preference for nucleophilic attack at the C-3 position. The stereochemical outcome in acid-catalyzed ring-opening is also an inversion of configuration at the carbon being attacked. youtube.com
It is important to note that the interplay of steric and electronic factors can be complex, and the regioselectivity can be influenced by the specific nucleophile, solvent, and reaction conditions.
The cleavage of the epoxide ring in this compound is governed by a combination of electronic and steric effects. rsc.orgss-pub.org
Electronic Factors:
The electron-withdrawing nature of the carboxylic acid group at C-2 can influence the electron density distribution within the epoxide ring, potentially making the C-2 carbon more electrophilic. elsevierpure.com
Under acidic conditions, the protonated epoxide has significant positive charge character distributed between the two carbon atoms. The C-3 carbon, being more substituted, can better stabilize this partial positive charge, making it a more likely site for nucleophilic attack.
Steric Factors:
The methyl group at the C-3 position presents a significant steric hindrance, making this carbon less accessible to nucleophilic attack, especially by bulky nucleophiles. rsc.org This steric hindrance favors attack at the less substituted C-2 position under SN2 conditions. youtube.com
The carboxylic acid group at C-2, while electronically withdrawing, also contributes to the steric environment around that carbon.
The balance between these electronic and steric factors ultimately dictates the regiochemical outcome of the ring-opening reaction. For instance, a small, highly reactive nucleophile under basic conditions might favor attack at the electronically activated but sterically accessible C-2 position. Conversely, under acidic conditions, the electronic preference for attack at the more substituted C-3 position might overcome the steric hindrance.
The mechanism of nucleophilic ring-opening of epoxides like this compound is generally understood to proceed through an SN2-like transition state. nih.gov This involves a backside attack by the nucleophile on one of the epoxide carbons, leading to simultaneous breaking of the C-O bond and formation of the new C-nucleophile bond.
The carboxylic acid functionality of this compound can react with other oxirane compounds to form β-hydroxy esters. google.comresearchgate.net This reaction involves the nucleophilic attack of the carboxylate group on the epoxide ring of another molecule.
The general reaction can be represented as:
R-COOH + R'-epoxide → R-COO-CH(R')-CH₂OH (a β-hydroxy ester)
In the context of this compound reacting with another epoxide, the reaction would lead to the formation of an ester with a β-hydroxy group and an epoxide moiety.
Tertiary amines are often employed as effective catalysts for the ring-opening of epoxides, including the esterification reaction with carboxylic acids. rsc.orgresearchgate.net They can also catalyze the reaction between an epoxide and a carboxylic acid to form a β-hydroxy ester. dtu.dkgoogle.comresearchgate.net
The catalytic role of tertiary amines in this process can be understood through the following mechanism:
Activation of the Epoxide: The tertiary amine, acting as a nucleophile, can attack the epoxide ring to form a zwitterionic intermediate. This intermediate is more reactive towards the carboxylic acid.
Proton Transfer: The carboxylic acid can then protonate the alkoxide end of the zwitterionic intermediate.
Nucleophilic Attack: The resulting carboxylate anion is a more potent nucleophile and can then attack the activated epoxide, leading to the formation of the β-hydroxy ester and regeneration of the tertiary amine catalyst.
The efficiency of the tertiary amine catalyst can be influenced by its structure, basicity, and steric hindrance. Common tertiary amine catalysts used for this purpose include triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgresearchgate.net
Esterification with Oxirane Compounds to Form Beta-Hydroxy Esters
Synergistic Catalysis (e.g., Ferric Chloride and Pyridine (B92270) systems)
The opening of the oxirane ring in molecules like this compound can be significantly influenced by synergistic catalysis, which involves the cooperative action of two or more catalysts to achieve a transformation that is not possible or is inefficient with a single catalyst. While specific studies on this compound with ferric chloride and pyridine systems are not extensively detailed in the provided search results, the principle of synergistic catalysis involving a Lewis acid and a base is a well-established concept in the ring-opening of epoxides.
In such systems, the Lewis acid (e.g., ferric chloride) coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. The base (e.g., pyridine) can play multiple roles. It can act as a nucleophile itself, attacking one of the ring carbons, or it can deprotonate a nucleophile, increasing its reactivity.
The synergy arises from the simultaneous activation of the epoxide by the Lewis acid and the enhancement of the nucleophile's reactivity by the base. This dual activation allows the reaction to proceed under milder conditions and can influence the regioselectivity of the ring-opening. For instance, in the context of other epoxides, the combination of a Lewis acid and a base has been shown to facilitate ring-opening with various nucleophiles. nih.govresearchgate.net The specific outcomes, such as the site of nucleophilic attack (at the C2 or C3 position of this compound), would depend on the nature of the nucleophile, the solvent, and the precise catalytic system employed.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety of this compound imparts a distinct set of reactive properties to the molecule, allowing for transformations that are separate from or can occur in concert with reactions of the oxirane ring.
Oxidation Reactions of the Carboxyl Moiety
The carboxylic acid group is generally resistant to further oxidation under mild conditions. However, under specific and often harsh reaction conditions, it can undergo oxidative decarboxylation. This process involves the loss of carbon dioxide and the formation of a new species. For β-hydroxy acids, oxidative decarboxylation using reagents like lead tetraacetate can lead to the formation of epoxides. acs.org While this compound is already an epoxide, this highlights a potential pathway for the transformation of similar structures. The direct oxidation of the carboxyl group in this compound itself is not a commonly reported reaction. Instead, decarboxylation can be a key transformation, especially when the epoxide ring is opened, which can lead to the formation of an aldehyde after tautomerization of an enol intermediate. stackexchange.comyoutube.com
Esterification and Amidation Reactions
The carboxylic acid functional group of this compound readily undergoes esterification and amidation, which are fundamental transformations in organic synthesis. ncert.nic.in
Esterification: This reaction involves the conversion of the carboxylic acid to an ester in the presence of an alcohol and an acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com To drive the reaction towards the product, the alcohol is often used in excess, or the water formed as a byproduct is removed. masterorganicchemistry.comchemguide.co.uk Various catalysts, including solid-acid catalysts, can also be employed to facilitate this transformation under different conditions. researchgate.net The resulting esters, such as methyl 3-methyloxirane-2-carboxylate, are valuable synthetic intermediates. molbase.com
Amidation: The formation of an amide from this compound requires the reaction of the carboxylic acid with an amine. Direct reaction is often inefficient and requires high temperatures. Therefore, coupling agents are typically used to activate the carboxylic acid. mdpi.com Reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to facilitate amide bond formation under mild conditions. researchgate.netsemanticscholar.org These methods allow for the synthesis of a wide range of amides from this compound. mdpi.comnih.gov
Table 1: Esterification and Amidation of this compound
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 3-methyloxirane-2-carboxylate |
| Amidation | Amine (e.g., R-NH₂), Coupling Agent (e.g., EDC), Solvent (e.g., DCM) | N-alkyl-3-methyloxirane-2-carboxamide |
Reduction of the Oxirane Ring and Carboxylic Acid Functional Group
The reduction of this compound can target either the oxirane ring, the carboxylic acid group, or both, depending on the reducing agent and reaction conditions employed.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the epoxide and the carboxylic acid functionalities. adichemistry.comyoutube.com The reduction of the carboxylic acid group with LiAlH₄ typically yields a primary alcohol. adichemistry.comyoutube.com Simultaneously, LiAlH₄ opens the epoxide ring via nucleophilic attack of a hydride ion (H⁻), which, after an aqueous workup, also results in an alcohol. vaia.comvaia.com The regioselectivity of the epoxide ring opening by hydride attack generally occurs at the less sterically hindered carbon atom.
More selective reducing agents can be used to target one functional group over the other. For instance, borane (B79455) (BH₃) and its complexes are known to selectively reduce carboxylic acids in the presence of other functional groups like esters and ketones. nih.gov However, borane can also react with epoxides. thieme-connect.com The use of milder or more specialized reducing agents could potentially allow for the selective reduction of the carboxylic acid to an alcohol while leaving the epoxide ring intact, or vice versa. For example, catalytic hydrogenation might be employed to open the epoxide ring under certain conditions, while other reagents are known to selectively reduce carboxylic acids. rsc.orgresearchgate.net
Table 2: Reduction Products of this compound
| Reducing Agent | Functional Group(s) Reduced | Major Product(s) |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid and Oxirane Ring | Diol |
| Borane (BH₃) | Carboxylic Acid and potentially Oxirane Ring | Alcohol/Diol |
| Selective Reducing Agents (e.g., NaBH₄/I₂) | Potentially selective for Carboxylic Acid | Hydroxy-epoxide |
Advanced Applications in Organic Synthesis and Chemical Research
Utilization as a Building Block in Complex Molecule Synthesis
The inherent reactivity of the strained oxirane ring, combined with the synthetic versatility of the carboxylic acid moiety, positions 3-methyloxirane-2-carboxylic acid and its derivatives as crucial starting materials for the construction of intricate molecular architectures. acs.org The ability to undergo stereocontrolled ring-opening reactions allows for the introduction of new functional groups with high precision, a critical aspect in the synthesis of biologically active compounds and advanced materials. acs.org
Intermediate in Pharmaceutical and Agrochemical Synthesis
Glycidic esters, which are derivatives of oxirane-2-carboxylic acids, are pivotal intermediates in the pharmaceutical industry. google.com One of the most notable applications is in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension, angina, and certain heart arrhythmias. The synthesis of Diltiazem involves the use of a glycidic acid ester, specifically the methyl ester of 3-(4-methoxyphenyl)glycidic acid, which undergoes a ring-opening reaction with 2-aminothiophenol. chemicalbook.com This reaction is a crucial step in forming the 1,5-benzothiazepine (B1259763) core structure of the drug. chemicalbook.com The stereochemistry of the glycidic ester is critical for the final biological activity of Diltiazem, with the (2R,3S) enantiomer being the desired precursor. google.com
The versatility of oxirane-2-carboxylic acid derivatives also extends to the synthesis of other pharmaceutically relevant scaffolds. For instance, they are used in the preparation of pyrrolidine-2-carboxylic acid derivatives, which are key components in various drug discovery programs. Furthermore, while not a direct application of the title compound, the structural motif of a small, functionalized ring is prevalent in agrochemicals. Pyrethroids, a major class of synthetic insecticides, are esters of chrysanthemic acid, a cyclopropane (B1198618) carboxylic acid, highlighting the importance of such strained ring systems in the development of active agricultural compounds. sigmaaldrich.com The reactivity of the epoxide in this compound offers potential for the synthesis of novel agrochemicals with improved efficacy and environmental profiles. molbase.com
Precursor for Specialty Chemicals and Advanced Materials
The dual functionality of this compound makes it a valuable precursor for a range of specialty chemicals and advanced materials. Its ability to be incorporated into larger molecules allows for the fine-tuning of material properties. In the realm of coatings and adhesives, the epoxide group can participate in cross-linking reactions, leading to the formation of durable and resistant polymer networks. rsc.org The carboxylic acid group, on the other hand, can enhance adhesion to various substrates, particularly metals and glass, through the formation of strong interactions. specialchem.com
Epoxy-functionalized polymers are of significant interest for creating advanced materials with tailored surface properties. acs.orgnih.gov These polymers can be used to fabricate sensors, as the epoxy groups provide reactive sites for the covalent attachment of biomolecules like proteins and enzymes without the need for additional coupling agents. acs.orgnih.gov This has been demonstrated in the development of electrochemical immunosensors. acs.orgnih.govacs.org Furthermore, the incorporation of functionalized nanoparticles, such as montmorillonite, into epoxy resins derived from such monomers can lead to nanocomposites with enhanced thermal and mechanical properties, including increased storage modulus and a higher glass transition temperature. rsc.org
Applications in Polymer Science and Engineering
In the field of polymer science, this compound and its esters are valuable monomers for the creation of functional polymers and resins. The presence of the reactive epoxy group allows for various polymerization strategies, leading to materials with unique characteristics.
Functional Monomer in the Production of Polymers and Resins
As a functional monomer, this compound can be used in the synthesis of polymers with pendant epoxy groups. These epoxy-functionalized polymers are highly sought after for their ability to be post-modified, allowing for the introduction of a wide array of functional groups. This versatility makes them suitable for a variety of applications, from biocompatible materials to high-performance coatings. nih.gov The polymerization of glycidyl (B131873) esters can be achieved through various methods, including free-radical and rhodium-catalyzed polymerization. nih.gov
The resulting polymers can be used to create core/shell architectures with a high density of epoxy groups on the surface, which are ideal for applications requiring surface functionalization. nih.gov For example, co-polymers of methyl methacrylate (B99206) and other acrylates can incorporate such functional monomers to create materials for specific applications like light-sensitive contact lenses. nih.gov The unique molecular architecture of resins derived from epoxy-functionalized monomers facilitates a wide range of modifications and can improve their physical and chemical properties. mdpi.com
Role as Additives and Catalysts in Polymerization Processes
While the primary role of this compound in polymer science is as a monomer, the reactivity of its functional groups suggests potential applications as a modifier or co-catalyst in certain polymerization processes. The carboxylic acid group can, in some systems, influence the kinetics of polymerization reactions.
The ring-opening of epoxides by carboxylic acids is a fundamental transformation in the curing of epoxy resins. google.com While typically a separate hardener is used, the carboxylic acid moiety within the monomer itself can participate in these reactions, potentially influencing the cross-linking density and final properties of the thermoset. nih.gov In some polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, molecules with carboxylic acid groups can act as chain transfer agents, although specific studies on this compound in this role are not widely reported. nih.gov The development of sustainable catalyst systems for epoxy-carboxylic acid reactions is an active area of research, with a focus on environmentally benign and non-toxic components. google.com
Research in Environmental Chemistry
The environmental fate and impact of industrial chemicals are of growing concern. Research in environmental chemistry seeks to understand the biodegradability and potential toxicity of compounds like this compound.
Epoxy resins are generally considered to be non-biodegradable, posing challenges for waste management. nih.govresearchgate.net However, research has shown that some microorganisms are capable of degrading epoxy resins, using them as a sole carbon source. nih.gov Studies on the biodegradation of epoxidized soybean oil-based thermosets have demonstrated that weight loss occurs over time when buried in compost soil, with the rate of degradation depending on the material's composition and crosslink density. researchgate.net The identified soil microbes can break down the ester bonds within the polymer matrix. researchgate.net While these studies focus on complex polymer systems, they provide a basis for understanding the potential environmental breakdown of the fundamental epoxy and carboxylic acid-containing building blocks. The development of bio-based epoxy resins from renewable resources is also a key area of research aimed at improving the sustainability of these materials. nih.gov Further research is needed to specifically assess the environmental persistence and degradation pathways of low molecular weight epoxy carboxylic acids like this compound. molbase.com
Mechanistic Probes in Enzyme Activity Studies
The intricate mechanisms by which enzymes catalyze biochemical reactions are often elucidated using specific chemical tools, including inhibitors and activity-based probes. The unique chemical structure of this compound, containing a strained and electrophilic epoxide ring, makes it a candidate for use as a mechanistic probe in enzyme studies.
The reactivity of the epoxide functional group is central to its potential role as a covalent modifier of enzymes. Epoxides are susceptible to nucleophilic attack, which results in the opening of the three-membered ring and the formation of a stable covalent bond between the probe molecule and the nucleophile. Within a protein, several amino acid side chains possess nucleophilic character and can react with epoxides. These include the hydroxyl group of serine and threonine, the thiol group of cysteine, the amino group of lysine, and the imidazole (B134444) ring of histidine.
When a molecule like this compound is introduced to an enzyme, its epoxide ring can serve as an electrophilic "warhead." If this moiety is positioned correctly within the enzyme's active site, it can react with a nearby nucleophilic residue. This covalent modification is often irreversible and effectively inactivates the enzyme. The carboxylic acid group on the molecule can aid in its binding and orientation within the active site, particularly in enzymes that recognize carboxylate-containing substrates. For instance, enzymes like carboxypeptidases have active sites tailored to bind C-terminal carboxylates of peptides. nih.govwikipedia.org
The ability of this compound to covalently modify enzymes makes it a potential tool for enzyme inhibition studies. By irreversibly binding to the active site, it can act as a "suicide inhibitor," where the enzyme itself catalyzes the reaction that leads to its own inactivation. The study of such inhibition can provide valuable insights into the enzyme's catalytic mechanism.
By analyzing which amino acid residue is modified, researchers can identify key nucleophiles involved in catalysis or substrate binding. This is typically achieved by incubating the enzyme with the inhibitor, followed by proteolytic digestion and mass spectrometry analysis to pinpoint the exact site of covalent attachment. The kinetics of the inhibition can also be studied to determine the efficiency and mechanism of the inactivation process.
While specific studies detailing the use of this compound as a probe for a particular enzyme were not prominent in the reviewed literature, the principles of using epoxide-containing molecules for this purpose are well-established in enzymology. The dual functionality of this compound provides a framework for designing targeted covalent inhibitors. The carboxylic acid can act as a recognition element, guiding the molecule to the active site of enzymes that process acidic substrates, while the epoxide provides the reactive group for covalent modification. This strategy is a cornerstone of modern chemical biology and drug design for developing highly specific and potent enzyme inhibitors.
Table 2: Nucleophilic Amino Acid Residues and Their Potential for Covalent Modification
| Amino Acid | Nucleophilic Group | Potential Reaction with Epoxide |
|---|---|---|
| Cysteine | Thiol (-SH) | Formation of a thioether bond |
| Serine | Hydroxyl (-OH) | Formation of an ether bond |
| Threonine | Hydroxyl (-OH) | Formation of an ether bond |
| Lysine | Amine (-NH₂) | Formation of a secondary amine |
| Histidine | Imidazole ring | Alkylation of a nitrogen atom |
| Aspartic Acid | Carboxylate (-COOH) | Formation of an ester bond |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-Methyloxirane-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In ¹H NMR spectroscopy, the chemical shift, multiplicity, and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively. For this compound, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. libretexts.orglibretexts.org The protons attached to the oxirane ring and the methyl group will have characteristic chemical shifts and coupling patterns that are influenced by the ring strain and the electronegativity of the adjacent oxygen atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carboxyl carbon atom of this compound is expected to resonate in the downfield region of the spectrum, typically between 170 and 185 ppm. libretexts.orgthieme-connect.deprinceton.edu The carbon atoms of the oxirane ring and the methyl group will appear at higher field strengths. The specific chemical shifts are influenced by the substitution on the oxirane ring. thieme-connect.de
Expected NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H NMR) |
|---|---|---|---|
| Carboxyl H | 10.0 - 13.0 | - | Singlet (broad) |
| Oxirane H (C2) | 3.0 - 3.5 | 50 - 60 | Doublet |
| Oxirane H (C3) | 3.0 - 3.5 | 50 - 60 | Quartet of doublets |
| Methyl H | 1.2 - 1.6 | 10 - 20 | Doublet |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation of this compound from other compounds in a mixture, allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like carboxylic acids. mdpi.comnih.gov For the quantitative analysis and purity assessment of this compound, a reversed-phase HPLC method is typically employed. ptfarm.plnih.gov This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water with an organic modifier like acetonitrile or methanol, and an acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. nih.gov
Detection can be achieved using a UV detector if the molecule possesses a chromophore, although many simple carboxylic acids have poor UV absorbance. nih.gov In such cases, derivatization to introduce a chromophore or fluorophore can be employed to enhance sensitivity. dntb.gov.ua Alternatively, a universal detector like a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.
Typical HPLC Parameters for Carboxylic Acid Analysis:
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. usherbrooke.ca Since carboxylic acids are generally non-volatile, a derivatization step is required to convert this compound into a more volatile ester derivative (e.g., methyl or silyl ester) prior to GC analysis. usherbrooke.camdpi.com
A significant application of GC in the analysis of this compound is the determination of its enantiomeric purity. This is achieved by using a chiral stationary phase that can differentiate between the enantiomers of the derivatized compound, leading to two separate peaks on the chromatogram. gcms.cz This is crucial in applications where the stereochemistry of the molecule is important. GC can also be used for profiling any volatile impurities that may be present in a sample of this compound.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic techniques for enhanced analytical power.
The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) provides a powerful tool for the definitive identification and quantification of this compound, even in complex biological matrices. nih.govusherbrooke.canih.gov
In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the analyte is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio is determined. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, generating a characteristic fragmentation pattern that serves as a molecular fingerprint for unambiguous identification. nih.gov This high specificity and sensitivity make LC-MS an ideal technique for metabolomics studies, where the goal is to identify and quantify a wide range of metabolites in a biological sample. nih.govresearchgate.net
Similarly, in GC-MS, the separated components from the GC column are introduced into the mass spectrometer. jmchemsci.com Electron ionization (EI) is a common ionization technique used in GC-MS, which produces a reproducible fragmentation pattern that can be compared to spectral libraries for compound identification. GC-MS is particularly useful for the analysis of derivatized this compound and can be applied in metabolomics to study the profile of volatile and semi-volatile organic acids. usherbrooke.ca
Spectral Deconvolution for Analysis of Complex Mixtures
In the analysis of complex biological or chemical matrices, the target analyte, this compound, may co-elute with other structurally similar or isobaric compounds. This results in overlapping chromatographic peaks and composite mass spectra, complicating accurate identification and quantification. nih.govyoutube.com Spectral deconvolution is a computational technique employed to resolve these composite signals into the pure spectra of individual components. nih.govspectralworks.com This process is critical for extracting meaningful chemical information from convoluted data, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. nih.govspectralworks.com
The fundamental principle of spectral deconvolution lies in the assumption that a composite spectrum is a linear combination of the spectra of its individual constituents. nih.gov By employing mathematical algorithms, deconvolution methods can differentiate components based on subtle differences in their mass spectral fragmentation patterns or chromatographic elution profiles. spectralworks.comchromatographytoday.com
Several computational approaches are utilized for spectral deconvolution, including:
Automated Mass Spectral Deconvolution and Identification System (AMDIS): A widely used software that can extract the spectrum of a target compound from a complex mixture by identifying a unique ion characteristic of the analyte. researchgate.net
Multivariate Curve Resolution (MCR): A chemometric technique that resolves mixtures into the contributions of each component by modeling the data as a sum of pure component profiles. MCR is particularly useful when prior knowledge of the pure component spectra is limited. researchgate.net
Evolving Factor Analysis (EFA): This method analyzes the evolution of the rank of the data matrix as a function of elution time to determine the number of co-eluting components and their elution profiles. acs.org
The successful application of spectral deconvolution relies on high-quality chromatographic data with a sufficient number of data points across each peak. spectralworks.com While no specific studies detailing the spectral deconvolution of this compound were identified, the principles and methodologies are broadly applicable to the analysis of this compound in complex mixtures, enabling its differentiation from potential interferents such as isomers or structurally related epoxides and carboxylic acids. researchgate.netacs.org
Derivatization Strategies for Enhanced Analytical Performance
Due to its polarity and potential for thermal instability, direct analysis of this compound by techniques like gas chromatography can be challenging, often resulting in poor peak shape and low sensitivity. colostate.edu Derivatization is a chemical modification technique used to convert the analyte into a more volatile, thermally stable, and readily detectable form. gcms.cz
Pre-analytical Derivatization for Improved Chromatographic Behavior and Detection Sensitivity
Pre-analytical derivatization involves chemically modifying the analyte before its introduction into the analytical instrument. For carboxylic acids like this compound, this typically involves the conversion of the polar carboxyl group into a less polar and more volatile ester or other derivative. colostate.edugcms.cz The primary goals of this process are to:
Increase Volatility: By replacing the active hydrogen of the carboxyl group, intramolecular hydrogen bonding is reduced, leading to increased volatility, which is essential for GC analysis. colostate.edumdpi.com
Enhance Thermal Stability: Derivatization can protect the thermally labile epoxide ring and carboxyl group from degradation at the high temperatures often encountered in GC injection ports and columns. nih.gov
Improve Chromatographic Resolution: The resulting derivatives are generally less polar, leading to better interaction with common non-polar stationary phases in GC, resulting in sharper, more symmetrical peaks and improved separation from other components. colostate.edu
Increase Detection Sensitivity: Derivatizing agents can introduce moieties that enhance the response of detectors such as mass spectrometers or electron capture detectors. gcms.cz
The choice of derivatization strategy depends on the analytical technique being employed (GC or LC), the detector, and the nature of the sample matrix.
Application of Specific Derivatizing Agents (e.g., 3-nitrophenylhydrazine, MCF)
Several derivatizing agents are suitable for the analysis of carboxylic acids and could be applied to this compound.
3-Nitrophenylhydrazine (3-NPH):
This reagent is particularly useful for the analysis of short-chain carboxylic acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The derivatization reaction with 3-NPH targets the carboxyl group, resulting in the formation of a 3-nitrophenylhydrazone derivative. nih.govresearchgate.net This derivatization offers several advantages:
Enhanced Ionization Efficiency: The introduction of the nitrophenyl group significantly improves the ionization efficiency in electrospray ionization (ESI), particularly in negative ion mode, leading to lower detection limits. nih.gov
Improved Chromatographic Retention: The derivatized product is more hydrophobic, allowing for better retention and separation on reversed-phase LC columns. nih.gov
High Specificity: The reaction is specific to the carboxyl group, minimizing side reactions with other functional groups that might be present in a complex sample.
An optimized method using 3-NPH for the quantification of short-chain carboxylic acids has demonstrated good linearity and reproducibility, with limits of detection in the nanomolar range. nih.gov
Methyl Chloroformate (MCF):
Methyl chloroformate is a versatile derivatizing agent used for the analysis of a wide range of metabolites, including carboxylic acids, by GC-MS. nih.govspringernature.comresearchgate.net The reaction with MCF results in the formation of a methyl ester at the carboxyl group. nih.govnih.gov Key features of MCF derivatization include:
Rapid Reaction: The derivatization reaction is typically fast, often occurring in an aqueous medium, which can simplify sample preparation. researchgate.net
Formation of Stable Derivatives: The resulting methyl esters are generally stable and volatile, making them well-suited for GC-MS analysis. nih.govresearchgate.net
Broad Applicability: MCF can simultaneously derivatize other functional groups, such as amines, which can be advantageous when analyzing a wider range of compounds in a sample. nih.govspringernature.com
A GC-MS/MS method using MCF derivatization has been successfully applied to the quantitative analysis of over 60 metabolites containing amino and/or carboxylic acid groups, with quantitation limits in the low picomole range. nih.govspringernature.com
The table below summarizes the application of these derivatizing agents for the analysis of carboxylic acids.
| Derivatizing Agent | Target Functional Group | Analytical Technique | Advantages |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | LC-MS/MS | Enhanced ionization efficiency, improved chromatographic retention on reversed-phase columns, high specificity. nih.govnih.gov |
| Methyl Chloroformate (MCF) | Carboxylic Acid, Amines | GC-MS | Rapid reaction, formation of stable and volatile derivatives, broad applicability to multiple functional groups. nih.govresearchgate.netresearchgate.net |
Computational Studies and Theoretical Insights
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Epoxide Ring Polarization)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-methyloxirane-2-carboxylic acid. These calculations can provide insights into the polarization of the epoxide ring, which is a key determinant of its reactivity.
The presence of the electron-withdrawing carboxylic acid group is expected to significantly influence the electron distribution within the oxirane ring. DFT calculations can quantify this effect by mapping the electron density and calculating partial atomic charges. It is anticipated that the oxygen atom of the epoxide will bear a significant negative charge, while the two carbon atoms of the ring will be electron-deficient and thus electrophilic.
Computational Modeling of Reaction Mechanisms and Stereoselectivity
Computational modeling serves as a powerful tool to investigate the mechanisms of reactions involving this compound and to predict their stereochemical outcomes. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of two distinct carbon atoms in the ring (C2 and C3) raises the question of regioselectivity.
Theoretical models can be employed to calculate the activation energies for nucleophilic attack at both C2 and C3. These calculations typically involve locating the transition state structures for both pathways and determining their relative energies. The preferred reaction pathway will be the one with the lower activation energy barrier. The regioselectivity is expected to be highly dependent on the nature of the nucleophile and the reaction conditions (acidic or basic).
Moreover, this compound is a chiral molecule, and its reactions can proceed with specific stereoselectivity. Computational modeling can predict the stereochemical course of these reactions, such as whether they proceed with inversion or retention of configuration at the stereocenter. By modeling the approach of the nucleophile to the epoxide and analyzing the stereochemistry of the resulting transition states and products, the stereoselectivity can be rationalized and predicted.
Conformational Analysis and Intermolecular Interactions
The relative orientation of the carboxylic acid group and the epoxide ring in this compound is not fixed, and the molecule can adopt various conformations. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the single bond connecting the carboxylic group to the epoxide ring and calculating the energy at each step.
Understanding the preferred conformation is essential as it can influence both the reactivity of the molecule and its intermolecular interactions. For instance, the accessibility of the epoxide ring to an incoming nucleophile may be dependent on the conformational state.
Furthermore, computational studies can shed light on the nature and strength of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to form strong intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates in the solid state or in non-polar solvents. Theoretical calculations can model these hydrogen-bonded structures and determine their binding energies. The epoxide oxygen can also act as a hydrogen bond acceptor. The interplay of these different intermolecular forces will dictate the supramolecular assembly and ultimately the macroscopic properties of the compound.
While specific published data on the computational analysis of this compound is limited, the theoretical frameworks for these studies are well-established and provide a clear roadmap for future investigations into the fascinating chemical properties of this molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
